molecular formula C16H17ClN2O4S B2994602 (Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 1321670-68-1

(Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2994602
CAS No.: 1321670-68-1
M. Wt: 368.83
InChI Key: YGJDLGBNVOZFRH-VLGSPTGOSA-N
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Description

(Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenoxy group, and an ethyl ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions, where a chlorophenol derivative reacts with an appropriate electrophile.

    Acetylation and Imination: The acetyl group is introduced through acetylation reactions, followed by imination to form the imino group.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential antimicrobial and antiproliferative properties. It has shown promise in inhibiting the growth of certain bacterial and fungal species, as well as cancer cell lines .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infections and cancer .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, leading to cell death . In cancer research, it may interfere with cell signaling pathways, inhibiting cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[2-(4-chlorophenoxy)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-4-22-15(21)14-10(2)19(3)16(24-14)18-13(20)9-23-12-7-5-11(17)6-8-12/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJDLGBNVOZFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)COC2=CC=C(C=C2)Cl)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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